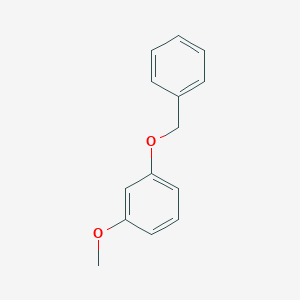

Benzyl 3-methoxyphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

19962-23-3 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-methoxy-3-phenylmethoxybenzene |

InChI |

InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

InChI Key |

PEQHTFRPJFPOFM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Other CAS No. |

19962-23-3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Methoxyphenyl Ether and Analogues

Classical Ether Synthesis Approaches

The foundational methods for ether synthesis have been refined over time to improve efficiency and yield for specific target molecules like Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether.

Adaptations of Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a versatile and widely used method for preparing ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. For the synthesis of Benzyl 3-methoxyphenyl ether, this involves the reaction of 3-methoxyphenoxide with a benzyl halide.

The general approach involves deprotonating 3-methoxyphenol (B1666288) with a suitable base to form the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which effectively generate the alkoxide. The resulting 3-methoxyphenoxide is then reacted with benzyl chloride or benzyl bromide.

Key considerations for a successful Williamson synthesis include the choice of reactants and reaction conditions. Since the mechanism is SN2, primary alkyl halides like benzyl chloride are ideal, as they are highly susceptible to nucleophilic attack and less prone to side reactions like elimination. The choice of solvent is also crucial, with non-protic solvents often favored to avoid solvating the nucleophile and reducing its reactivity. francis-press.com

While the classical Williamson synthesis is robust, adaptations can be made to suit specific substrates or to be incorporated into the synthesis of more complex molecules containing the benzyl ether moiety. For instance, in multi-step syntheses, the protection of a hydroxyl group as a benzyl ether is a common strategy, and the Williamson conditions are often employed for this purpose. beilstein-journals.org

Table 1: Representative Williamson Ether Synthesis for Benzyl Ethers

| Nucleophile (from Alcohol) | Electrophile | Base | Solvent | Product |

| 3-Methoxyphenol | Benzyl chloride | NaH | DMF | Benzyl 3-methoxyphenyl ether |

| Phenol (B47542) | Benzyl bromide | K₂CO₃ | Acetone | Benzyl phenyl ether |

| Dehydroestrone | Benzyl chloride | - | - | Benzyl ether of dehydroestrone |

This table illustrates the general components for a Williamson ether synthesis. Specific yields and reaction times would be dependent on precise experimental conditions.

Modern and Catalytic Benzyl Ether Formation Strategies

Recent advancements in organic synthesis have introduced several catalytic methods for forming benzyl ethers, often providing milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Decarboxylative Etherification

A modern approach to forming aryl benzyl ethers involves a palladium-catalyzed decarboxylative etherification. organic-chemistry.orgacs.orgnih.gov This method utilizes aryl benzyl carbonates as starting materials, which can be readily prepared from the corresponding phenol. acs.org The reaction proceeds under neutral conditions, which is a significant advantage when dealing with sensitive substrates. organic-chemistry.orgacs.orgscispace.com

The catalytic system typically consists of a palladium precursor, such as Pd(η³-C₃H₅)Cp, and a phosphine (B1218219) ligand, with DPEphos being particularly effective. organic-chemistry.orgacs.orgnih.gov The reaction involves the conversion of the aryl benzyl carbonate into the desired benzyl-protected phenol, with the only byproducts being volatile substances. organic-chemistry.orgacs.org This methodology has been shown to be effective for a range of electron-rich and electron-deficient phenols. organic-chemistry.org An alternative protocol involves the direct nucleophilic substitution of benzyl methyl carbonates with phenols, also catalyzed by palladium. organic-chemistry.orgacs.orgnih.gov

Table 2: Palladium-Catalyzed Decarboxylative Etherification

| Substrate | Catalyst | Ligand | Temperature | Product |

| Aryl benzyl carbonate | Pd(η³-C₃H₅)Cp | DPEphos | 60–80°C | Aryl benzyl ether organic-chemistry.org |

| Benzyl methyl carbonate + Phenol | Pd(η³-C₃H₅)Cp | DPEphos | - | Aryl benzyl ether organic-chemistry.org |

This table summarizes the key components and conditions for the palladium-catalyzed synthesis of benzyl ethers.

Iron(III) Chloride Catalyzed Reductive Etherification

Iron(III) chloride has emerged as an effective catalyst for the reductive etherification of carbonyl compounds. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method allows for the synthesis of both symmetrical and unsymmetrical ethers under mild conditions. thieme-connect.comorganic-chemistry.org The reaction typically involves a carbonyl compound, an alcohol or an alkoxytrimethylsilane, and a reducing agent like triethylsilane. organic-chemistry.orgthieme-connect.com

In the context of preparing benzyl ethers, a benzaldehyde (B42025) derivative could be reacted with an alcohol in the presence of triethylsilane and a catalytic amount of iron(III) chloride. oup.com This approach is advantageous due to the low cost and low toxicity of the iron catalyst. organic-chemistry.org The reactions are often carried out at ambient temperature in solvents like ethyl acetate (B1210297). thieme-connect.comorganic-chemistry.org This method has been successfully applied to a variety of aldehydes and ketones, yielding the corresponding ethers in good to excellent yields. organic-chemistry.orgorganic-chemistry.org

Table 3: Iron(III) Chloride Catalyzed Reductive Etherification

| Carbonyl Compound | Alcohol/Silyl (B83357) Ether | Reducing Agent | Catalyst | Product |

| Aldehyde/Ketone | Alcohol | Triethylsilane | Iron(III) chloride | Alkyl ether oup.com |

| Carbonyl Compound | Alkoxytrimethylsilane | Triethylsilane | Iron(III) chloride | Alkyl ether thieme-connect.com |

| Aldehyde/Ketone | Alcohol | Triethylsilane | Iron(III) oxo acetate / Chloro(trimethyl)silane | Symmetrical or nonsymmetrical ether thieme-connect.comorganic-chemistry.org |

This table outlines the general scheme for the iron-catalyzed reductive etherification.

Utility of 2-Benzyloxypyridine and Methyl Triflate

A particularly mild and effective method for the synthesis of benzyl ethers utilizes 2-benzyloxypyridine in conjunction with methyl triflate. nih.govbeilstein-journals.org This protocol allows for the benzylation of alcohols under neutral conditions, making it suitable for complex and sensitive substrates. beilstein-journals.org The active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, is generated in situ from the reaction of 2-benzyloxypyridine with methyl triflate. nih.govresearchgate.net

The reaction is typically carried out in the presence of magnesium oxide, which acts as a buffer. nih.govbeilstein-journals.org Toluene is a common solvent for this transformation. beilstein-journals.org This method avoids the need for strongly acidic or basic conditions that are often required in other benzylation protocols. The utility of this method has been demonstrated for a range of functionalized alcohols. nih.gov

Table 4: Benzylation using 2-Benzyloxypyridine and Methyl Triflate

| Alcohol Substrate | Reagents | Buffer | Solvent | Temperature |

| R-OH | 2-Benzyloxypyridine, Methyl triflate | MgO | Toluene | 90 °C nih.govbeilstein-journals.org |

This table presents the standardized conditions for the benzylation of alcohols using the 2-benzyloxypyridine system.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents another potential pathway for the synthesis of aryl ethers. pressbooks.pubyoutube.com In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. pressbooks.pub For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. pressbooks.pubyoutube.com

To synthesize Benzyl 3-methoxyphenyl ether via this route, one might envision the reaction of benzyl alcohol (as the nucleophile, benzyl alkoxide) with a 3-methoxy-substituted aromatic ring bearing a suitable leaving group (e.g., a halide) and activating groups. However, the substrate, 3-methoxyphenyl, lacks the strong electron-withdrawing groups typically required to facilitate SNAr. Therefore, while SNAr is a powerful tool for constructing certain aryl ethers, its direct application to the synthesis of Benzyl 3-methoxyphenyl ether is likely limited. acs.org More specialized SNAr conditions or alternative strategies would be necessary.

Stereoselective Approaches in Related Systems

The development of stereoselective methods for the formation of ether linkages is a significant area of research, driven by the prevalence of chiral ethers in natural products and pharmaceuticals. While direct stereoselective syntheses of Benzyl 3-methoxyphenyl ether are not extensively detailed in the provided context, several analogous systems highlight the progress in this field.

One notable strategy involves the Ir(I)-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates. rsc.orgnih.gov This method provides access to chiral aryl allyl ethers with high levels of stereoselection. rsc.orgnih.gov The generality and high stereocontrol of this reaction are attributed to the use of an intramolecular decarboxylative allylation process and a specific iridium catalyst, [Ir(dbcot)Cl]₂. nih.gov This approach can be integrated with other reactions, such as asymmetric aldehyde crotylation and cross-metathesis, to construct monoprotected 2-methyl-1,3-diols from simple aldehydes with high diastereoselectivity. nih.gov

Another advancement is the palladium(0)-catalyzed asymmetric three-component hydroxymethylative etherification of 1,3-dienes with isatins and aliphatic alcohols. acs.org This cascade reaction proceeds via a vinylogous addition and subsequent intermolecular allylic etherification, yielding structurally diverse chiral 1,3-diol derivatives with two stereogenic centers. acs.org The reaction demonstrates broad substrate scope and good functional group tolerance under mild conditions. acs.org

Furthermore, the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate has been developed. acs.org This method was successfully applied to the total synthesis of the antidepressant (+)-sertraline, showcasing its utility in constructing complex chiral molecules. acs.org Oxidative cyclization reactions also offer a pathway to stereocontrolled synthesis. For instance, 1-benzyl ethers of (E)- and (Z)-hex-3-en-1,6-diols undergo oxidative cyclization with DDQ in the presence of In(OTf)₃ to produce fused heterocyclic systems with excellent stereoselectivity. rsc.org

Table 1: Overview of Stereoselective Etherification Methods

| Method | Catalyst/Reagent | Substrates | Products | Key Features |

| Enantioselective Decarboxylative Allylic Etherification | [Ir(dbcot)Cl]₂ / Phosphoramidite ligand | Aryl allyl carbonates | Chiral aryl allyl ethers | High stereoselection, general applicability. rsc.orgnih.gov |

| Asymmetric Hydroxymethylative Etherification | Pd(0) / Lewis Base | 1,3-dienes, isatins, aliphatic alcohols | Chiral 1,3-diol derivatives | Three-component reaction, creates two stereocenters. acs.org |

| Stereoselective Amination | Chlorosulfonyl isocyanate | Chiral benzylic ethers | Chiral amines | Applied in total synthesis. acs.org |

| Oxidative Prins Cyclization | DDQ / In(OTf)₃ | Benzyl ethers of unsaturated diols | Fused dioxabicycles | High stereoselectivity via C-H activation. rsc.org |

Preparation of Substituted Benzyl Ether Derivatives

The synthesis of substituted benzyl ether derivatives is crucial for modulating the properties of the protecting group and for introducing specific functionalities into a molecule. The Williamson ether synthesis remains a fundamental method, involving the reaction of an alcohol or phenol with a benzyl halide in the presence of a base. organic-chemistry.org The choice of base, such as sodium hydride (NaH), is common, but milder bases like silver oxide (Ag₂O) can be used for selective protection of one hydroxyl group in a diol. organic-chemistry.org

For substrates that are sensitive to basic conditions, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions provides an alternative. organic-chemistry.org A more recent development is the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the formation of benzyl ethers under neutral conditions. organic-chemistry.orgorgsyn.org This reagent is particularly useful for complex and sensitive substrates. beilstein-journals.org

Substituents on the benzyl group can significantly influence its reactivity. For example, the p-methoxybenzyl (PMB) group can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offering an orthogonal deprotection strategy to the standard hydrogenolysis of unsubstituted benzyl ethers. organic-chemistry.orgtotal-synthesis.com The electron-donating methoxy (B1213986) group facilitates this oxidative cleavage. total-synthesis.com Halogenated benzyl ethers have also been developed to expand the range of protecting group strategies, allowing for selective removal under specific catalytic conditions. acs.org

The preparation of various substituted benzyl ethers has been reported through different synthetic routes. For instance, isothiocyanate-substituted benzyl ethers of 6β-naltrexol were synthesized via phase-transfer-catalyzed alkylation of the corresponding nitro- and cyanobenzyl halides, followed by chemical modifications. nih.gov Another study describes the preparation of methylphenyl bromobenzyl ethers through the condensation of bromobenzyl chlorides with sodium cresolates. acs.org

Table 2: Reagents for Benzyl Ether Formation

| Reagent | Conditions | Substrate Compatibility |

| Benzyl Halide (e.g., Benzyl Bromide) | Base (e.g., NaH, Ag₂O) | Tolerant to base. organic-chemistry.org |

| Benzyl Trichloroacetimidate | Acid catalyst | Tolerant to acid. organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium Triflate | Neutral, thermal | Acid- and base-sensitive substrates. orgsyn.orgbeilstein-journals.org |

| p-Methoxybenzyl Chloride (PMB-Cl) | Base (e.g., NaH) | Allows for oxidative deprotection. total-synthesis.com |

Strategic Integration of Benzyl Ether Bonds in Complex Molecular Architectures

The benzyl ether linkage is not merely a protecting group but a strategic element in the design and synthesis of complex molecules. Its stability and predictable reactivity are leveraged in multi-step syntheses of natural products and other intricate targets.

In the total synthesis of complex molecules, the choice and placement of protecting groups are critical. Benzyl ethers are often employed for "permanent" protection, intended to be removed in the final stages of a synthesis. acs.org The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) and halobenzylated ethers, provides a suite of protecting groups with orthogonal removal conditions, allowing for selective deprotection in the presence of other functional groups. total-synthesis.comacs.org For example, a PMB group can be cleaved with DDQ while a standard benzyl group remains intact. total-synthesis.com

The benzyl ether moiety can also play a direct role in the construction of molecular frameworks. Aryl benzyl ether-functionalized building blocks have been shown to be superior in the assembly of tetrahedral organic cages through dynamic covalent chemistry. researchgate.net Their enhanced adaptability allows them to better fit the ideal geometry of the final assembly. researchgate.net

Furthermore, the benzyl group itself can be a reactive handle. The benzylic C-H bond can be activated for further functionalization. rsc.org For instance, a tandem Prins/Friedel-Crafts cyclization of aryl-tethered homoallylbenzyl ethers can be initiated by benzylic C-H bond activation. rsc.org This strategic use of the benzyl group opens up novel pathways for the construction of complex polycyclic systems.

The strategic removal of benzyl ethers is also a key consideration. While catalytic hydrogenolysis is the most common method, other conditions have been developed for substrates with sensitive functional groups. organic-chemistry.org A combination of BCl₃ and a non-Lewis-basic cation scavenger like pentamethylbenzene (B147382) allows for the mild debenzylation of aryl benzyl ethers in the presence of various functional groups that would not survive standard hydrogenolysis or strong acid cleavage. researchgate.net

Reactivity and Transformation Pathways of Benzyl 3 Methoxyphenyl Ether

Cleavage Reactions of the Benzyl (B1604629) Ether Linkage

The cleavage of the ether bond in benzyl 3-methoxyphenyl (B12655295) ether is a key transformation that yields 3-methoxyphenol (B1666288) and a benzyl derivative. The specific products depend on the reaction conditions employed.

Acid-catalyzed cleavage of benzyl ethers, including benzyl 3-methoxyphenyl ether, is a common method for their deprotection. organic-chemistry.orgthaiscience.info This reaction typically involves the use of strong acids. organic-chemistry.orglibretexts.org The mechanism begins with the protonation of the ether oxygen, which transforms the ether into a better leaving group. libretexts.orgacs.org Subsequently, a nucleophile attacks the benzylic carbon.

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. libretexts.org Given the stability of the benzyl carbocation, the SN1 pathway is often favored. libretexts.orgrsc.org In this pathway, the protonated ether dissociates to form a benzyl carbocation and 3-methoxyphenol. acs.org The carbocation is then trapped by a nucleophile present in the reaction mixture.

It is important to note that aryl alkyl ethers, like benzyl 3-methoxyphenyl ether, will consistently yield a phenol (B47542) and an alkyl halide (if a halide acid is used) because nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Reductive methods provide an alternative route to cleave the benzyl ether linkage.

Hydrogenolysis: This is a widely used method for debenzylation. thaiscience.infolibretexts.org The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgscirp.org The process involves the cleavage of the carbon-oxygen bond, resulting in the formation of 3-methoxyphenol and toluene. organic-chemistry.orgambeed.com This method is generally clean and efficient, but its applicability can be limited by the presence of other functional groups that are also susceptible to hydrogenation, such as alkenes or alkynes. mpg.de

Dissolving Metal Conditions: This method involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia. thaiscience.infothieme-connect.deuchicago.edu This powerful reducing system can effectively cleave benzyl ethers. However, these conditions are harsh and may not be compatible with many other functional groups. mpg.de

Oxidative cleavage offers another set of tools for the deprotection of benzyl ethers, often with different selectivities compared to reductive or acidic methods.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidant that can cleave benzyl ethers, particularly those with electron-donating substituents on the benzyl ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov While simple benzyl ethers react more slowly, they can still be cleaved under these conditions. nih.govatlanchimpharma.com The reaction proceeds via a single electron transfer (SET) mechanism. organic-chemistry.orguni-regensburg.de The photo-excited state of DDQ is a very strong oxidant capable of oxidizing even benzene (B151609). uni-regensburg.de The process involves the formation of a radical cation intermediate. uni-regensburg.dersc.org For benzyl ethers, DDQ facilitates oxidation at the benzylic position. du.ac.inresearchgate.net

Recent developments have shown that visible-light irradiation can promote the DDQ-mediated cleavage of simple benzyl ethers, expanding the utility of this reagent. organic-chemistry.orgacs.org This method allows for the cleavage of benzyl ethers in the presence of functional groups that are sensitive to hydrogenation, such as azides, alkenes, and alkynes. acs.org

Ozone (O₃) can be used for the oxidative cleavage of benzyl ethers under relatively mild conditions. researchgate.netorganic-chemistry.org The reaction typically yields a mixture of products, including the corresponding benzoic ester and benzoic acid, along with the liberated alcohol (3-methoxyphenol in this case). organic-chemistry.org The reaction proceeds through an oxidative cleavage mechanism where ozone attacks the benzyl ether. byjus.comtestbook.com While the benzyl ether bond in some complex structures, like lignin (B12514952) model compounds, has shown considerable stability during ozonation, the method is a viable deprotection strategy for many synthetic applications. researchgate.net The reaction is often carried out in a solvent like dichloromethane, and sometimes a buffer such as pyridine (B92270) is added to neutralize any small amounts of acid that may be generated. byjus.comwikipedia.orgunacademy.com

Lewis acids, in combination with certain additives, are effective reagents for cleaving benzyl ethers.

AlCl₃-Anisole: A combination of aluminum chloride (AlCl₃) and anisole (B1667542) can be used for the debenzylation of benzyl ethers. thaiscience.infodal.ca However, this system can lack selectivity, as it may also cleave other protecting groups like tert-butyl esters. dal.ca

AlCl₃-N,N-dimethylaniline: A system composed of AlCl₃ and N,N-dimethylaniline has been shown to be a novel and efficient reagent for the cleavage of benzyl ethers, affording the parent alcohols in excellent yields. oup.comoup.comcapes.gov.br This reagent combination is notable for its selectivity, as it does not affect various other functional groups, including benzoyloxy, phenylthio, and olefinic double bonds. oup.comoup.com This method provides a valuable alternative to other cleavage protocols, particularly when sensitive functional groups are present in the substrate. atlanchimpharma.com

Data Tables

Table 1: Summary of Cleavage Reactions for Benzyl 3-methoxyphenyl ether

| Reaction Type | Reagents | General Products | Key Features |

| Acid-Catalyzed Scission | Strong acids (e.g., HBr, HI) | 3-Methoxyphenol, Benzyl halide | Can proceed via SN1 or SN2 mechanism. libretexts.org |

| Hydrogenolysis | H₂, Pd/C | 3-Methoxyphenol, Toluene | Widely used, clean, but not selective for substrates with other reducible groups. organic-chemistry.orgscirp.org |

| Dissolving Metal Reduction | Na or Li in NH₃ | 3-Methoxyphenol, Toluene | Powerful but harsh conditions. thaiscience.infothieme-connect.de |

| DDQ Oxidation | DDQ, often with light | 3-Methoxyphenol, Benzaldehyde (B42025) derivatives | Single electron transfer mechanism; can be selective. organic-chemistry.orguni-regensburg.deacs.org |

| Ozonation | O₃ | 3-Methoxyphenol, Benzoic acid/ester | Mild oxidative conditions. researchgate.netorganic-chemistry.org |

| Lewis Acid-Mediated Cleavage | AlCl₃-N,N-dimethylaniline | 3-Methoxyphenol, Benzyl-dimethylaniline adducts | High yield and good functional group tolerance. oup.comoup.com |

| Lewis Acid-Mediated Cleavage | AlCl₃-Anisole | 3-Methoxyphenol, Benzyl-anisole adducts | Effective but can lack selectivity. thaiscience.infodal.ca |

Oxidative Cleavage Methods

Bromotrimethylsilane-Induced Cleavage and Stereoselectivity

Bromotrimethylsilane (B50905) (TMSBr) is a reagent known for its ability to cleave ether linkages, particularly benzyl ethers. researchgate.netjst.go.jp In the context of benzyl 3-methoxyphenyl ether, TMSBr facilitates the removal of the benzyl protecting group. The reaction mechanism generally involves the coordination of the silicon atom to the ether oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon.

Studies on related lignin model compounds, which contain benzyl aryl ether linkages, have demonstrated that the stereochemistry of the starting material can significantly influence the stereochemical outcome of the cleavage reaction. rsc.org For instance, the cleavage of anti-isomers of benzyl 1,2-diaryl ethers with TMSBr proceeds with high diastereoselectivity (around 95%) to yield the corresponding anti-bromides. rsc.org This high degree of stereocontrol is attributed to anchimeric assistance from a neighboring group. rsc.org Conversely, the corresponding syn-isomers exhibit much lower stereoselectivity, with a slight preference for inversion of configuration. rsc.org While these studies were not performed directly on benzyl 3-methoxyphenyl ether, they provide valuable insight into the potential stereochemical course of its cleavage with TMSBr, suggesting that the stereochemistry of any substituents on the benzylic or adjacent carbons could direct the outcome of the reaction.

Chemoselective Deprotection Strategies

The selective removal of the benzyl group from benzyl 3-methoxyphenyl ether in the presence of other sensitive functional groups is a crucial aspect of its use as a protecting group in multi-step syntheses. google.comorganic-chemistry.org Various methods have been developed to achieve this chemoselectivity.

One common strategy involves the use of Lewis acids. For example, a combination of boron trichloride (B1173362) and pentamethylbenzene (B147382) has been shown to effectively debenzylate aryl benzyl ethers at low temperatures, leaving other functional groups intact. organic-chemistry.org Tin(IV) chloride has also been reported to selectively cleave benzyl esters and carbamates while leaving benzyl ethers and amines untouched, highlighting the nuanced reactivity that can be achieved with different Lewis acids. dal.ca Another approach utilizes a boron trichloride–dimethyl sulfide (B99878) complex, which allows for the mild and selective cleavage of benzyl ethers in the presence of a wide array of functional groups such as silyl (B83357) ethers, esters, and alkenes. organic-chemistry.org

Oxidative debenzylation offers an alternative to acid-mediated methods. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, sometimes under photoirradiation. organic-chemistry.org Furthermore, photoredox catalysis has emerged as a powerful tool for the chemoselective cleavage of phenolic ethers. chemrxiv.org This method can differentiate between phenolic and aliphatic ethers and is tolerant of various functional groups that might be sensitive to traditional reduction methods. chemrxiv.org

Hydrogenolysis is a classic method for benzyl group removal, typically employing a palladium catalyst. nih.govresearchgate.net However, this method can sometimes lack selectivity, as it may also reduce other functional groups like alkenes or aryl halides. dal.caresearchgate.net To address this, modifications to the catalytic system, such as the addition of specific salts, can enhance selectivity. researchgate.net

| Reagent/Method | Conditions | Selectivity/Remarks |

| Bromotrimethylsilane (TMSBr) | Typically in an inert solvent | Can exhibit stereoselectivity depending on substrate structure. rsc.org |

| Boron trichloride/Pentamethylbenzene | Low temperature | Chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org |

| Tin(IV) chloride (SnCl4) | Room temperature | Selective for benzyl esters and carbamates over benzyl ethers. dal.ca |

| BCl3·SMe2 | Mild conditions | Tolerates a wide range of functional groups. organic-chemistry.org |

| DDQ | Can be used with photoirradiation | Oxidative deprotection. organic-chemistry.org |

| Photoredox Catalysis | Visible light, photocatalyst | Highly chemoselective for phenolic ethers. chemrxiv.org |

| Palladium-catalyzed Hydrogenolysis | H2 gas, Pd catalyst | Classic method, selectivity can be an issue. nih.govresearchgate.net |

Functionalization and Derivatization Reactions

Beyond cleavage of the ether bond, benzyl 3-methoxyphenyl ether can undergo reactions that introduce new functional groups or create new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitutions

The benzylic position of benzyl 3-methoxyphenyl ether is susceptible to nucleophilic substitution reactions (SN1 and SN2). khanacademy.org The stability of the potential benzylic carbocation favors SN1 pathways, while the primary nature of the benzylic carbon also allows for SN2 reactions. The Williamson ether synthesis, a classic example of an SN2 reaction, is often used to form benzyl ethers by reacting a benzyl halide with an alkoxide or phenoxide. The reverse reaction, cleavage with a nucleophile like bromide, can also occur.

Benzylic C-H Activation and Arylation Methodologies

Direct functionalization of the benzylic C-H bond represents a modern and efficient approach to derivatization, avoiding the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C(sp³)-H arylation has been successfully applied to benzyl ethers. nih.govresearchgate.net These reactions often involve the deprotonation of the benzylic C-H bond followed by cross-coupling with an aryl halide. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govnih.govthieme.de

Photoredox catalysis, in combination with organocatalysis or transition metal catalysis, has also emerged as a powerful method for the direct arylation of benzylic ethers. rsc.orgnih.govresearchgate.netbeilstein-journals.org These methods utilize light to generate a radical at the benzylic position, which then engages in a cross-coupling reaction. This approach offers mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net

The following table provides a summary of selected benzylic C-H arylation methods applicable to benzyl ethers.

| Method | Catalyst System | Key Features |

| Palladium-Catalyzed Deprotonative Cross-Coupling | Pd catalyst (e.g., Pd(OAc)2) with a specific ligand (e.g., NiXantPhos) and a strong base. nih.govnih.govthieme.de | Enables direct arylation with aryl bromides. |

| Photoredox Organocatalysis | Iridium photoredox catalyst with a thiol co-catalyst. nih.govresearchgate.net | Proceeds under visible light; mild conditions. |

| Dual Photoredox and Nickel Catalysis | Iridium or organic photocatalyst with a nickel catalyst. rsc.orgbeilstein-journals.org | Allows for the arylation of unactivated C(sp³)-H bonds. |

Intramolecular Cyclization and Rearrangement Processes

The structure of benzyl 3-methoxyphenyl ether and its derivatives makes them suitable precursors for intramolecular reactions that lead to the formation of new ring systems.

Intramolecular cyclization reactions can be used to synthesize polycyclic structures. For instance, derivatives of benzyl 3-methoxyphenyl ether can be designed to undergo intramolecular C-H activation/arylation to form dibenzo[b,d]pyran-6-ones, which are important structural motifs in many natural products. jmchemsci.comtubitak.gov.tr These cyclizations are often catalyzed by transition metals like palladium or ruthenium. jmchemsci.com Another approach involves a [3+3] cyclization strategy to construct the dibenzo[b,d]pyran-6-one skeleton, which may then involve a final lactonization step. nih.gov

Rearrangement reactions, such as the Claisen rearrangement, are also possible with appropriately substituted analogs of benzyl 3-methoxyphenyl ether. uq.edu.au The aromatic Claisen rearrangement of allyl phenyl ethers is a well-known process, and similar reactivity can be envisioned for benzyl vinyl ethers derived from a phenolic precursor related to the methoxyphenyl moiety. uq.edu.au These rearrangements are powerful tools for the stereoselective formation of new carbon-carbon bonds. Additionally, acid-catalyzed rearrangements of ethers can lead to the formation of diarylmethanes. researchgate.netacs.org

Mechanistic Investigations of Reactions Involving Benzyl 3 Methoxyphenyl Ether

Detailed Reaction Pathway Elucidation

The elucidation of reaction pathways for benzyl (B1604629) 3-methoxyphenyl (B12655295) ether often involves a combination of experimental studies and computational analysis. These investigations aim to map out the step-by-step sequence of bond-breaking and bond-forming events that transform reactants into products.

One significant area of study is the acid-catalyzed cleavage of the ether linkage. acs.orgacs.org In this process, the ether oxygen is first protonated by a strong acid, such as HI or HBr, forming a good leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediates. Given the presence of the benzyl group, which can stabilize a positive charge through resonance, an S(_N)1 pathway is often favored. libretexts.orgkahedu.edu.in This pathway involves the formation of a benzyl carbocation and 3-methoxyphenol (B1666288). The carbocation is then attacked by a nucleophile.

In the context of lignin (B12514952) model compounds, the cleavage of β-O-4 aryl ether linkages, structurally related to benzyl aryl ethers, has been extensively studied. acs.orgacs.org These studies propose that under acidic conditions, dehydration can lead to the formation of a resonance-stabilized carbocation intermediate. acs.orgacs.org Subsequent hydration and cleavage of the ether bond yield the final products. acs.org For instance, the acidolysis of guaiacylglycerol-β-guaiacyl ether (GG), which contains methoxy (B1213986) groups on the phenyl rings, proceeds through divergent pathways, influenced by the presence of these substituents. acs.org

Photochemical reactions also offer unique pathways for the transformation of benzyl aryl ethers. For example, the irradiation of benzyl ortho-iodoaryl ethers with UVC light can induce intramolecular aryl-aryl coupling to form benzo[c]chromenes without the need for reagents or catalysts. rsc.orgrsc.orgsoton.ac.uk This reaction is proposed to proceed via the generation of a triplet aryl cation intermediate. rsc.orgrsc.orgsoton.ac.uk

Analysis of Electronic and Resonance Effects on Reactivity

The electronic properties of the 3-methoxyphenyl group play a crucial role in dictating the reactivity of benzyl 3-methoxyphenyl ether. The methoxy group (-OCH(_3)) is an electron-donating group due to its resonance effect (+R) and an electron-withdrawing group due to its inductive effect (-I). In the meta position, the resonance effect is less pronounced compared to the ortho and para positions, but it still influences the electron density of the aromatic ring.

In acid-catalyzed ether cleavage, the electron-donating nature of the methoxy group can influence the stability of intermediates. While the primary site of protonation is the ether oxygen, the electronic characteristics of the aryl ring can affect the subsequent bond cleavage steps. Studies on related lignin model compounds have shown that the presence of methoxy groups on the phenyl rings can prevent the formation of certain byproducts, thereby altering the product distribution. acs.org

In photochemical reactions, the presence of electron-donating groups on the arene rings generally favors the reaction. rsc.orgrsc.org This is observed in the photocyclization of benzyl ortho-iodoaryl ethers, where the reaction works best when the arenes carry electron-donating groups. rsc.orgrsc.org The methoxy group in benzyl 2-iodo-3-methoxyphenyl ether, for example, participates in such transformations, although the sensitivity of the starting material and product to the HI byproduct can lead to complex product mixtures. rsc.org

The electronic and resonance effects are also pivotal in the regioselective dephosphorylation of related phosphate (B84403) prodrugs. mdpi.com It has been reported that a dibenzylphosphoryl group attached to a quinolin-4-one ring undergoes decomposition much faster than one on a phenyl ring in a methanol (B129727) solution due to these effects. mdpi.com This highlights how electronic factors can direct the reaction towards a specific pathway.

Identification and Characterization of Reaction Intermediates (e.g., Radical, Carbocation, Triplet Aryl Cation)

The reactions of benzyl 3-methoxyphenyl ether and its analogs can proceed through various reactive intermediates, the nature of which depends on the reaction conditions.

Carbocation Intermediates: In acid-catalyzed cleavage reactions, the formation of a benzyl carbocation is a key step, particularly in S(_N)1 type mechanisms. libretexts.org The stability of this carbocation is enhanced by the delocalization of the positive charge over the benzene (B151609) ring. kahedu.edu.in The solvolysis of benzyl-gem-dichlorides in water, for instance, proceeds through α-chlorobenzyl carbocation intermediates. researchgate.net Similarly, in the acidolysis of lignin model compounds, resonance-stabilized carbocation intermediates are formed after an initial dehydration step. acs.orgacs.org The azide (B81097) ion clock method has been a valuable tool for determining the lifetimes of various carbocations in aqueous solutions, providing insights into their reactivity. buffalo.edu

Radical Intermediates: Radical intermediates are often involved in oxidation and pyrolysis reactions. For example, the thiol-mediated oxidation of nonphenolic lignin model compounds by manganese peroxidase involves the abstraction of a hydrogen atom to form a benzylic radical . nih.gov This radical can then undergo further reactions, such as ether cleavage. nih.gov Flash vacuum pyrolysis of lignin model compounds also points to homolysis of the weakest bond, leading to the formation of radical species. osti.gov In some cases, radical-induced neophyl rearrangements have been observed, which proceed via an aryl radical intermediate. soton.ac.uk

Triplet Aryl Cation Intermediates: A less common but significant intermediate is the triplet aryl cation . These species have been identified in the photochemical reactions of certain aryl halides and ethers. acs.orgresearchgate.net Specifically, the photocyclization of benzyl ortho-iodoaryl ethers to form benzo[c]chromenes is proposed to proceed through the generation of a triplet aryl cation, rather than a radical cyclization pathway. rsc.orgrsc.orgsoton.ac.uk These intermediates can be generated by irradiation with UVC light and are implicated in reactions that occur without traditional reagents or catalysts. rsc.orgrsc.orgsoton.ac.uk The photochemistry of 4-chloroanisole (B146269) in alcohols also provides access to the triplet 4-methoxyphenyl (B3050149) cation. acs.org

The identification and characterization of these intermediates are often achieved through a combination of spectroscopic techniques, trapping experiments, and computational studies.

Probing the Influence of Catalysts and Ligands on Reaction Mechanisms

Catalysts and their associated ligands can profoundly influence the reaction mechanisms of benzyl 3-methoxyphenyl ether and related compounds, often by enabling new reaction pathways or enhancing selectivity.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates provides an effective route to diarylmethane structures. nih.gov The choice of ligand, such as dppf, is crucial for the efficiency of these reactions. nih.gov In the alkoxycarbonylation of benzylic ethers, catalyst systems containing Pd(OAc)(_2) with ligands like DPEphos or Xantphos have shown optimal results. The mechanism of Suzuki-Miyaura coupling, a cornerstone of palladium catalysis, involves oxidative addition, transmetalation, and reductive elimination, with the ligand playing a key role in each step. rsc.org

Nickel Catalysis: Nickel catalysts have emerged as powerful tools for the activation of C-O bonds in aryl ethers. rsc.org Nickel-catalyzed ipso-borylation of aryl ethers, for example, can be achieved using a Ni(COD)(_2)/PCy(_3) system. researchgate.net The nature of the boron reagent in these reactions is critical for the outcome. researchgate.net Ligand identity is also a key factor in controlling the selectivity between stereospecific and stereoablative mechanisms in nickel-catalyzed reactions of benzylic ethers. acs.org Phosphine (B1218219) ligands have been shown to favor two-electron oxidative addition pathways, while nitrogen-based ligands can lead to different outcomes. acs.org The ligation state of nickel, influenced by the ligand concentration, can also determine the catalytically active species. researchgate.net

Other Catalysts: Enzymatic catalysis also plays a role in the transformation of related structures. Manganese peroxidase, in the presence of Mn(II) and glutathione, can oxidize lignin model compounds through a mechanism involving a thiyl radical. nih.gov Glutathione-dependent β-etherases can stereoselectively cleave the ether bond in lignin oligomers via an S(_N)2 mechanism. osti.gov

The table below summarizes the influence of various catalysts and ligands on reactions involving benzylic ethers.

| Catalyst System | Ligand | Reaction Type | Mechanistic Influence |

| Pd(OAc)(_2) | DPEphos, dppf, Xantphos | Alkoxycarbonylation | Promotes efficient carbonylation of benzylic ethers. |

| PdCl(_2)(dppf) | dppf | Suzuki-Miyaura Coupling | Facilitates cross-coupling of benzyl halides with aryltrifluoroborates. nih.gov |

| Ni(COD)(_2) | PCy(_3) | Ipso-borylation | Enables C-OMe bond cleavage and borylation of aryl ethers. researchgate.net |

| Ni Catalyst | Phosphines vs. N-ligands | Cross-coupling | Controls selectivity between two-electron and single-electron transfer pathways. acs.org |

| Manganese Peroxidase | - | Oxidation | Generates thiyl radicals that abstract hydrogen to form benzylic radicals. nih.gov |

Stereochemical Outcomes and Diastereoselective Control in Ether Cleavage

The cleavage of benzylic ethers that possess stereogenic centers presents an opportunity to study and control the stereochemical outcome of the reaction. The mechanism of cleavage, whether S(_N)1 or S(_N)2, directly impacts the resulting stereochemistry.

In reactions proceeding through an S(_N)2 mechanism, inversion of configuration at the stereocenter is typically observed. masterorganicchemistry.com This is because the nucleophile attacks from the side opposite to the leaving group. For example, the acidic cleavage of ethers with primary or secondary alkyl groups often follows an S(_N)2 pathway. libretexts.org

Conversely, reactions that proceed via an S(_N)1 mechanism involve the formation of a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face, leading to a racemic or near-racemic mixture of products. However, in some cases, factors such as ion pairing or the influence of chiral auxiliaries can lead to a degree of stereoselectivity.

In the context of lignin model compounds, the cleavage of benzyl 1,2-diaryl ethers with bromotrimethylsilane (B50905) has been shown to be highly diastereoselective. rsc.org anti-isomers produce anti-bromides with approximately 95% diastereoselectivity, which is presumed to occur via anchimerically assisted displacement. rsc.org syn-isomers, however, exhibit lower stereoselectivity. rsc.org

Nickel-catalyzed coupling reactions of benzylic ethers have also demonstrated significant stereochemical control. acs.org Both stereospecific reactions, which result in either net inversion or retention of configuration, and stereoconvergent reactions have been developed. acs.org The choice of substrate and ligand can work in concert to promote specific stereochemical outcomes. acs.org

The remote control of diastereoselectivity has also been observed in intramolecular reactions of chiral allylsilanes, where the placement of a benzyloxy group gamma to the silicon moiety can reverse the diastereoselectivity. nih.gov This has been attributed to the participation of the ether oxygen in the transition state. nih.gov

The following table summarizes the stereochemical outcomes observed in different ether cleavage reactions.

| Reactant Type | Reagent/Catalyst | Mechanism | Stereochemical Outcome |

| Secondary ether with stereocenter | Strong acid (e.g., HI) | S(_N)2 | Inversion of configuration masterorganicchemistry.commasterorganicchemistry.com |

| anti-benzyl 1,2-diaryl ether | Bromotrimethylsilane | Anchimerically assisted displacement | High diastereoselectivity (~95%) for anti-bromide rsc.org |

| syn-benzyl 1,2-diaryl ether | Bromotrimethylsilane | - | Lower stereoselectivity with marginal inversion rsc.org |

| Benzylic ethers | Nickel catalyst | Stereospecific cross-coupling | Net inversion or retention of configuration acs.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional (¹H, ¹³C) NMR for Primary Structure Determination

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the initial and most crucial steps in the structural elucidation of Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For Benzyl 3-methoxyphenyl ether, the spectrum would exhibit distinct signals corresponding to the aromatic protons on both the benzyl and methoxyphenyl groups, the methylene (B1212753) protons of the benzyl group, and the methoxy (B1213986) protons. The chemical shifts (δ) and coupling constants (J) are characteristic of their specific electronic environments. rsc.orgchemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. chemicalbook.comnih.gov In the case of Benzyl 3-methoxyphenyl ether, distinct signals would be observed for the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and the methoxy carbon. rsc.orgrsc.org The chemical shifts of these carbons provide confirmatory evidence for the ether linkage and the substitution pattern on the aromatic rings. google.com

| ¹H NMR Data for Benzyl 3-methoxyphenyl ether | |

| Proton Type | Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~3.8 |

| Methylene (CH₂) | ~5.0 |

| Aromatic (C₆H₅ & C₆H₄) | ~6.8 - 7.5 |

| ¹³C NMR Data for Benzyl 3-methoxyphenyl ether | |

| Carbon Type | Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~55 |

| Methylene (CH₂) | ~70 |

| Aromatic (C₆H₅ & C₆H₄) | ~102 - 160 |

Phosphorus-31 (³¹P) NMR for Phosphorylated Derivatives and Lignin (B12514952) Linkage Analysis

While not directly applicable to Benzyl 3-methoxyphenyl ether itself, ³¹P NMR spectroscopy is a powerful tool for analyzing related structures, particularly in the context of lignin chemistry. jove.comcdnsciencepub.comtandfonline.comncsu.eduuhasselt.be Lignin, a complex polymer, contains various hydroxyl groups. To quantify and differentiate these groups, the lignin is often derivatized with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). jove.comncsu.edu The resulting phosphitylated derivatives can then be analyzed by ³¹P NMR. The chemical shifts in the ³¹P NMR spectrum are highly sensitive to the nature of the hydroxyl group (aliphatic, phenolic, carboxylic acid), providing valuable structural information about the original lignin polymer. cdnsciencepub.comtandfonline.com This technique allows for the quantitative analysis of different linkages and functional groups within the complex lignin structure. jove.com

Two-Dimensional (2D HSQC) NMR for Complex Structural Assignments

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is instrumental in correlating proton and carbon signals, which is particularly useful for complex molecules or mixtures. google.com In the context of lignin model compounds like Benzyl 3-methoxyphenyl ether, an HSQC experiment would show correlations between each proton and the carbon atom to which it is directly attached. rsc.orgrsc.orgresearchgate.netsci-hub.st This provides unambiguous assignments of the ¹H and ¹³C NMR signals and confirms the connectivity within the molecule. For more complex lignin structures, 2D HSQC is essential for resolving overlapping signals and identifying specific substructures and linkages. google.comrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. miamioh.eduresearchgate.net It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For Benzyl 3-methoxyphenyl ether (C₁₄H₁₄O₂), HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| HRMS Data for Benzyl 3-methoxyphenyl ether | |

| Molecular Formula | C₁₄H₁₄O₂ |

| Calculated Monoisotopic Mass | 214.0994 u |

| Observed Mass (Typical) | Within a few ppm of the calculated mass |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.net In the FT-IR spectrum of Benzyl 3-methoxyphenyl ether, characteristic absorption bands would be observed for the C-O-C ether linkage, the aromatic C-H bonds, the aliphatic C-H bonds of the methylene group, and the C=C bonds of the aromatic rings. pressbooks.pub Specifically, the strong C-O stretching vibrations for aryl-alkyl ethers typically appear in the region of 1250 cm⁻¹ and 1040 cm⁻¹. pressbooks.pub

| FT-IR Data for Benzyl 3-methoxyphenyl ether | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aliphatic C-H Stretch | ~3000 - 2850 |

| Aromatic C=C Stretch | ~1600 and ~1500 |

| C-O-C Stretch (Asymmetric) | ~1250 |

| C-O-C Stretch (Symmetric) | ~1040 |

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of "Benzyl 3-methoxyphenyl ether" from reaction mixtures and for its quantification. Preparative High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are two powerful methods employed for these purposes.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. For a molecule like "Benzyl 3-methoxyphenyl ether," which possesses aromatic rings and an ether linkage, preparative HPLC offers an efficient means of achieving high purity. The separation can be based on the compound's polarity, utilizing either normal-phase or reversed-phase chromatography.

In the context of separating aromatic ethers, research has demonstrated the successful use of preparative HPLC. For instance, a study on the separation of naturally occurring aromatic ethers employed a microparticulate nitrile phase column with heptane (B126788) and tetrahydrofuran (B95107) as the eluting solvents. nih.gov Another approach involved using 5-micrometer silica (B1680970) for the preparative isolation of gram quantities of similar compounds. nih.gov For "Benzyl 3-methoxyphenyl ether," a reversed-phase C18 column is also a suitable choice, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. oup.comtandfonline.com The detection is typically carried out using a UV detector, as the benzene (B151609) rings in the molecule absorb UV light. oup.com

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For "Benzyl 3-methoxyphenyl ether," which is a moderately polar compound, a normal-phase setup with a silica or cyano-bonded phase column could also be effective. knauer.net Cyano-bonded phases are particularly useful for separating compounds with double bonds and aromatic groups due to π-π interactions. knauer.net

A hypothetical preparative HPLC method for the purification of "Benzyl 3-methoxyphenyl ether" could involve the following conditions, extrapolated from methods used for similar aromatic and benzyl derivatives. oup.comasianpubs.orgrjptonline.org

Representative Preparative HPLC Conditions for Aromatic Ether Purification

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL of a concentrated sample solution |

| Temperature | Ambient |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. waters.com This technique is particularly useful for removing high molecular weight impurities, such as polymers or oligomers, from a sample containing a smaller molecule like "Benzyl 3-methoxyphenyl ether". gilson.com It can also be employed for the separation of small organic molecules, especially when there are significant size differences between the components of a mixture. phenomenex.comcd-bioparticles.com

In a typical GPC application for purifying a small molecule, the sample is dissolved in a suitable organic solvent and passed through a column packed with a porous gel, commonly a cross-linked polystyrene-divinylbenzene (PS-DVB) copolymer. theanalyticalscientist.com Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute from the column first. Smaller molecules, like "Benzyl 3-methoxyphenyl ether," can diffuse into the pores, resulting in a longer retention time and later elution. waters.com

GPC is an effective cleanup technique prior to further analysis by other methods like GC-MS or analytical HPLC. gilson.com For a compound with a molecular weight of 214.26 g/mol like "Benzyl 3-methoxyphenyl ether," a GPC column with a small pore size, suitable for the low molecular weight range, would be selected. lcms.cz

The following table outlines typical GPC conditions that could be adapted for the purification of "Benzyl 3-methoxyphenyl ether" to remove larger impurities.

Illustrative Gel Permeation Chromatography (GPC) Parameters for Small Molecule Cleanup

| Parameter | Condition |

|---|---|

| Column | Polystyrene-divinylbenzene (PS-DVB), 50 Å pore size, 300 x 7.5 mm |

| Mobile Phase | Tetrahydrofuran (THF) or Toluene |

| Flow Rate | 1 mL/min |

| Detection | Refractive Index (RI) or UV at 254 nm |

| Injection Volume | 100 µL of a sample solution (e.g., 0.1% w/v) |

| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) to reduce solvent viscosity |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. nih.govdergipark.org.trmdpi.com Calculations using hybrid functionals like B3LYP are frequently employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govmdpi.comnih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethers like BPE, the conformational landscape is primarily defined by the torsion angles around the ether linkages. acs.org A comprehensive investigation of the two-dimensional potential energy surface (2D PES) for BPE, as a function of the torsions around the phenyl–O and phenyl–CH₂ bonds, has been carried out to understand its conformational preferences. mdpi.com This analysis reveals the low-energy conformations and the barriers to rotation, which govern the molecule's flexibility and dynamics. The presence of a methoxy (B1213986) substituent at the 3-position on one of the phenyl rings in Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether is expected to influence this energetic landscape, potentially creating unique stable conformers and altering rotational barriers due to steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters for Benzyl Ether Linkages Note: This data is illustrative of typical bond lengths and angles found in related benzyl ether structures from DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C(aryl)-O | ~1.37 Å |

| Bond Length | O-C(benzyl) | ~1.43 Å |

| Bond Length | C(benzyl)-C(aryl) | ~1.51 Å |

| Bond Angle | C(aryl)-O-C(benzyl) | ~118° |

| Dihedral Angle | C-O-C-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govchalcogen.ro The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov In molecules like Benzyl 3-methoxyphenyl ether, the HOMO is typically localized on the electron-rich aromatic rings, particularly the methoxy-substituted ring, while the LUMO may be distributed across the benzyl portion and the other aromatic ring. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals and visualize their distribution. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations Note: These values are representative for substituted benzyl ether derivatives and can vary based on the specific functional and basis set used.

| Orbital | Energy (eV) |

| HOMO | -3.75 to -6.50 |

| LUMO | -0.18 to -2.60 |

| HOMO-LUMO Gap (ΔE) | 3.57 to 4.00 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.decomputabio.com It maps the electrostatic potential onto the electron density surface. researchgate.net The color-coded map indicates regions of different potential: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.depreprints.org For Benzyl 3-methoxyphenyl ether, MEP analysis would show negative potential localized around the oxygen atoms (the ether oxygen and the methoxy oxygen), making them sites for interaction with electrophiles or hydrogen bond donors. uni-muenchen.deresearchgate.net The hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would exhibit positive potential. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govfrontiersin.org The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.govfrontiersin.org

Table 3: Representative Contributions to the Hirshfeld Surface for Organic Molecules with Benzyl and Ether Groups Note: The percentages are typical values observed in similar crystal structures and illustrate the relative importance of different intermolecular contacts.

| Interaction Type | Typical Contribution (%) |

| H···H | 40 - 55 |

| C···H / H···C | 25 - 45 |

| O···H / H···O | 5 - 15 |

Reaction Energy Profile and Conformational Dynamics Studies

Computational studies are employed to map the reaction energy profiles for chemical transformations, such as the cleavage of ether bonds. unige.ch For benzyl phenyl ethers, which are models for the α-O-4 linkage in lignin (B12514952), understanding the mechanism of bond cleavage is critical for processes like biomass conversion. mdpi.comresearchgate.net DFT calculations can determine the structures of transition states and intermediates, as well as the activation energies for different reaction pathways (e.g., homolytic vs. heterolytic cleavage). unige.chrsc.org

Conformational dynamics simulations, often using molecular dynamics (MD), provide insight into the time-dependent behavior of the molecule. acs.orgacs.org These studies can reveal the flexibility of the ether linkage, the rates of conformational changes, and how the molecule explores its potential energy surface over time, which are crucial for understanding its interactions in different environments. acs.orgmdpi.com

Derivation and Interpretation of Quantum Chemical Parameters

Computational and theoretical chemistry provide profound insights into the electronic structure, reactivity, and stability of molecules. While specific quantum chemical studies focused exclusively on Benzyl 3-methoxyphenyl ether are not extensively documented in publicly available literature, the principles and parameters can be understood through the analysis of structurally similar compounds, such as substituted benzyl phenyl ethers. Methodologies like Density Functional Theory (DFT) are commonly employed to derive and interpret these crucial parameters. unige.chwikipedia.org

The derivation of quantum chemical parameters typically begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, calculations are performed, often using DFT with a specific functional (like B3LYP) and basis set (such as 6-31G* or higher), to determine various electronic properties. unige.chacs.org These calculations yield valuable data on the distribution of electrons and the energies of molecular orbitals.

Two of the most fundamental parameters derived are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. ossila.com Conversely, the LUMO is the lowest energy orbital that can accept an electron, signifying the molecule's ability to act as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnumberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com A smaller gap implies that the molecule is more reactive and can be more easily polarized. wikipedia.orgnumberanalytics.com These electronic transitions, particularly π-π* transitions in aromatic systems, are responsible for the absorption of light in the UV-visible spectrum. libretexts.org

Another important set of parameters is the Mulliken atomic charges. Mulliken population analysis distributes the total electron density of the molecule among its constituent atoms, providing an estimation of partial atomic charges. wikipedia.orgnumberanalytics.com These charges offer insights into the electrostatic potential of the molecule, identifying electron-rich (negative charge) and electron-poor (positive charge) regions. This information is invaluable for predicting how the molecule will interact with other species, highlighting potential sites for nucleophilic or electrophilic attack. numberanalytics.com However, it is noted that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org

For illustrative purposes, while specific data for Benzyl 3-methoxyphenyl ether is unavailable, computational studies on analogous molecules like Benzyl Phenyl Ether (BPE) and its derivatives provide a framework for understanding these properties. For instance, in the study of BPE, computational methods have been used to analyze its potential energy surface and vibrational spectra to understand its interaction with catalyst surfaces. mdpi.comresearchgate.net Similarly, theoretical calculations on other substituted ethers, such as 2-methoxy-4-nitrophenyl benzyl ether, have been used to study the stability and fragmentation of their radical anions, demonstrating the influence of substituents on electronic structure. unige.ch

Below is a hypothetical data table illustrating the kind of quantum chemical parameters that would be derived for a molecule like Benzyl 3-methoxyphenyl ether, based on typical values and interpretations for similar aromatic ethers.

Interactive Data Table: Illustrative Quantum Chemical Parameters

Please note: The following data is illustrative and not based on experimental or published computational results for Benzyl 3-methoxyphenyl ether. It is provided to demonstrate the typical parameters and their interpretation.

| Parameter | Illustrative Value | Interpretation |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital. Relates to the electron-donating ability of the molecule. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital. Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | A relatively large gap suggests high kinetic stability and lower chemical reactivity. |

| Mulliken Charge on Ether Oxygen | -0.55 e | The negative charge indicates this atom is an electron-rich center, potentially a site for interaction with electrophiles. |

| Mulliken Charge on Benzyl CH2 Carbon | +0.15 e | The positive charge suggests this carbon is relatively electron-deficient. |

| Dipole Moment | 1.9 D | Indicates a moderate overall polarity of the molecule. |

This table demonstrates how derived quantum chemical parameters provide a detailed electronic picture of a molecule, allowing for predictions of its chemical behavior.

Applications in Complex Organic Synthesis and Protecting Group Chemistry

Strategic Use as a Protecting Group for Hydroxyl Functionalities

The primary application of benzyl (B1604629) ethers, including the 3-methoxy substituted variant, is the temporary protection of hydroxyl groups in alcohols and phenols. uwindsor.cautsouthwestern.edu This strategy is crucial in multi-step syntheses where the reactivity of a hydroxyl group could interfere with desired transformations elsewhere in the molecule. organic-chemistry.org The benzyl group is typically introduced under basic conditions via a Williamson ether synthesis, reacting the alcohol with a benzyl halide like 3-methoxybenzyl chloride. organic-chemistry.orglookchem.com Alternatively, for base-sensitive substrates, acidic conditions using reagents like benzyl trichloroacetimidate (B1259523) can be employed. organic-chemistry.org

The stability of the benzyl ether linkage under a wide range of reaction conditions, including acidic and basic media, makes it a robust protecting group. uwindsor.cavanderbilt.edu However, the presence of the 3-methoxy group can subtly influence its reactivity compared to an unsubstituted benzyl ether, a factor that can be exploited in selective deprotection strategies.

Development of Orthogonal and Selective Protecting Group Chemistries

A cornerstone of modern organic synthesis is the concept of orthogonal protection, where multiple protecting groups can be removed selectively in any order without affecting others. organic-chemistry.orglibretexts.org Benzyl ethers play a significant role in this strategy. The 3-methoxybenzyl (3-MeOBn) group, along with its more common regioisomer the 4-methoxybenzyl (PMB or 4-MeOBn) group, allows for differentiated deprotection.

While standard benzyl ethers are typically cleaved by hydrogenolysis (e.g., H₂, Pd/C), the electron-donating methoxy (B1213986) group in substituted benzyl ethers makes them susceptible to oxidative cleavage. uwindsor.caorganic-chemistry.orgthieme-connect.de For instance, p-methoxybenzyl ethers are readily cleaved with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgthieme-connect.de Although the m-methoxybenzyl ether is less susceptible to oxidative cleavage than the p-methoxybenzyl ether, this difference in reactivity can be exploited for selective deprotection in molecules containing both groups. thieme-connect.de This differential reactivity is a prime example of how tuning the electronic properties of a protecting group allows for the development of sophisticated and selective deprotection protocols, a key aspect of orthogonal chemistry. organic-chemistry.orgthieme-connect.de

| Protecting Group | Typical Cleavage Conditions | Relative Reactivity to Oxidative Cleavage | Reference |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C), Strong Acid, Dissolving Metal Reduction | Low | uwindsor.cautsouthwestern.eduorganic-chemistry.org |

| p-Methoxybenzyl (PMB) | Oxidative (DDQ, CAN), Hydrogenolysis, Acid | High | organic-chemistry.orglibretexts.orgthieme-connect.de |

| m-Methoxybenzyl (3-MeOBn) | Hydrogenolysis, Acid, Less reactive to DDQ than PMB | Moderate | thieme-connect.de |

Implementation in the Total Synthesis of Complex Organic Molecules

The strategic use of protecting groups like benzyl 3-methoxyphenyl (B12655295) ether is fundamental to the successful total synthesis of complex natural products and other target molecules.

Construction of Ether Bridges in Macrocyclic and Polycyclic Systems

In the synthesis of macrocyclic and polycyclic structures, the formation of ether linkages is often a critical step. Benzyl ethers can serve as precursors to these bridges. For example, a benzyl ether might be introduced early in a synthetic sequence to protect a hydroxyl group. Later, an intramolecular reaction, potentially following debenzylation, could form a cyclic ether, thereby constructing a key structural feature of the target molecule. While specific examples detailing the use of benzyl 3-methoxyphenyl ether in forming ether bridges are not prevalent in the provided search results, the general principle is well-established for benzyl ethers in the synthesis of complex architectures like macrocyclic peptides and polycyclic polyphenols. nih.govmdpi.com

Intermediates in Multi-step Synthetic Routes to Advanced Scaffolds

Benzyl 3-methoxyphenyl ether and its derivatives are frequently employed as intermediates in lengthy synthetic sequences. Their role is often to carry a protected hydroxyl group through numerous reaction steps until its reactivity is required. For instance, in the synthesis of tetrahydroisoquinoline alkaloids, benzyl ethers are used to protect phenolic hydroxyls during the construction of the core ring system. acs.org Similarly, in the synthesis of various natural products containing benzofuran (B130515) rings, benzyl ethers protect hydroxyl groups on the aromatic precursors before the heterocyclic ring is formed. rsc.org The compound (3-methoxyphenyl)benzyl sulfide (B99878), a thioether analogue, has been used as an intermediate in the synthesis of the pharmaceutical agent Raloxifene. google.com

The synthesis of various complex molecules often involves the use of building blocks where a hydroxyl group is protected as a benzyl ether. For example, the synthesis of certain ether lipids and their analogues involves intermediates where a secondary alcohol is protected with a benzyl group. beilstein-journals.org

Contribution to the Development of Novel Synthetic Reagents and Methodologies

Research into the cleavage and formation of benzyl ethers, including substituted variants like benzyl 3-methoxyphenyl ether, contributes to the broader development of synthetic methods. The study of reagents for debenzylation, especially those that offer chemoselectivity, is an active area of research. For example, methods have been developed for the oxidative removal of p-methoxybenzyl ethers using reagents like DDQ or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.orgthieme-connect.de The investigation into the differential reactivity of isomers like the p-methoxybenzyl and m-methoxybenzyl ethers has led to a deeper understanding of electronic effects in protecting group chemistry and has provided chemists with more refined tools for selective transformations. thieme-connect.de Furthermore, the development of new benzylating reagents, such as 2-benzyloxy-1-methylpyridinium triflate, which allows for protection under neutral conditions, expands the toolkit available to synthetic chemists. organic-chemistry.org

Enzymatic and Biocatalytic Transformations

Enzyme-Catalyzed Cleavage of Aryl Ether Bonds

The cleavage of the robust aryl ether bond is a challenging chemical transformation that often requires harsh reaction conditions. Biocatalysis provides a milder and more selective alternative. Several classes of enzymes, including peroxidases and cytochrome P450 monooxygenases, are capable of catalyzing the cleavage of aryl ether linkages, such as the one present in Benzyl (B1604629) 3-methoxyphenyl (B12655295) ether.

Lignin (B12514952) peroxidases (LiP), heme-containing enzymes produced by white-rot fungi like Phanerochaete chrysosporium, are particularly effective at cleaving the β-O-4' aryl ether bonds found abundantly in lignin, which are structurally analogous to the bond in benzyl aryl ethers. nih.govnih.govescholarship.org These enzymes exhibit a remarkably high redox potential, enabling them to oxidize non-phenolic aromatic compounds. acs.orgjenabios.de The catalytic activity of LiP is highly dependent on pH. Studies on phenolic lignin dimer model compounds demonstrate that a lower pH significantly enhances the rate of β-O-4' ether bond cleavage. nih.govnih.govescholarship.org For instance, an acid-stabilized variant of lignin peroxidase isozyme H8 (LiPH8) showed a dramatic increase in the degradation of a model dimer from 38.4% at pH 5.0 to 92.5% at pH 2.6. nih.govresearchgate.net The distribution of cleavage products is also influenced by pH, with lower pH favoring the desired ether bond scission over other reactions like C-C bond cleavage. nih.govnih.gov

| pH | Total Dimer Conversion (%) | β-O-4' Ether Bond Cleavage (%) | Cα-C1 Bond Cleavage (%) |

|---|---|---|---|

| 5.0 | 38.4 | 26.5 | 11.9 |

| 4.0 | 68.2 | 48.9 | 16.8 |

| 3.0 | 88.1 | 61.6 | 23.5 |

| 2.6 | 92.5 | 65.5 | 27.0 |

Table 1: Effect of pH on the product distribution from the cleavage of a phenolic lignin dimer catalyzed by an acid-stabilized lignin peroxidase isozyme H8 variant. Data is derived from studies on analogous model compounds. nih.govnih.gov

Fungal peroxygenases, such as the extracellular enzyme from Agrocybe aegerita, also catalyze the H₂O₂-dependent cleavage of a wide range of ethers. nih.gov The proposed mechanism involves a hydrogen abstraction and oxygen rebound pathway, which oxidizes the ether to a hemiacetal that subsequently hydrolyzes. nih.gov This class of enzymes demonstrates high catalytic efficiency for model substrates like methyl 3,4-dimethoxybenzyl ether. nih.gov

Cytochrome P450 (CYP) enzymes are another important family of biocatalysts capable of O-dealkylation and O-debenzylation reactions. researchgate.netmdpi.comresearchgate.net These monooxygenases are found in virtually all kingdoms of life and play a crucial role in metabolism. The catalytic cycle of P450s can be harnessed to cleave benzyl ether bonds, typically proceeding through a mechanism of hydrogen atom abstraction from the benzylic carbon, followed by hydroxyl radical rebound to form an unstable hemiacetal, which then decomposes to yield the corresponding alcohol and aldehyde. nih.gov

Kinetic Resolution and Enantioselective Biocatalysis